13,14-Dehydroprostacyclin methyl ester is a synthetic derivative of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. This compound is notable for its enhanced stability compared to its parent molecule, prostacyclin, particularly at physiological pH levels. It plays a significant role in cardiovascular research due to its biological activities, including the modulation of vascular tone and platelet function.
The compound is derived from the natural prostaglandin series, specifically through the modification of prostaglandins like 13,14-dehydro-prostaglandin F2α. The synthesis involves chemical transformations that enhance its stability and bioactivity, making it a subject of interest in pharmacological studies.
13,14-Dehydroprostacyclin methyl ester belongs to the class of compounds known as prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. It is specifically classified under prostacyclins due to its structural characteristics and physiological functions.
The synthesis of 13,14-dehydroprostacyclin methyl ester can be achieved through several methods. A common approach involves starting from 13,14-dehydro-prostaglandin F2α. The process typically includes:
Technical details regarding the reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity .
The molecular structure of 13,14-dehydroprostacyclin methyl ester features a bicyclic core typical of prostaglandins, with specific functional groups that confer its biological activity. The key structural elements include:
The molecular formula for 13,14-dehydroprostacyclin methyl ester is C_20H_28O_5, with a molecular weight of approximately 348.44 g/mol. Spectroscopic data (NMR, IR) can provide further insights into its structural characteristics.
The compound participates in various chemical reactions typical of prostaglandins:
Technical details regarding these reactions often involve kinetic studies and receptor binding assays to elucidate mechanisms of action .
The mechanism by which 13,14-dehydroprostacyclin methyl ester exerts its effects involves several steps:
Data from pharmacological studies indicate that even at nanomolar concentrations, this compound can significantly enhance renal blood flow and inhibit platelet aggregation induced by various agents .
Relevant data from stability studies indicate that this compound maintains its integrity over extended periods when stored under appropriate conditions .
13,14-Dehydroprostacyclin methyl ester finds applications primarily in biomedical research:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3